molecular formula C5H10N4 B1378810 4-(aminomethyl)-1-methyl-1H-pyrazol-3-amine CAS No. 1461705-65-6

4-(aminomethyl)-1-methyl-1H-pyrazol-3-amine

Cat. No.: B1378810
CAS No.: 1461705-65-6
M. Wt: 126.16 g/mol
InChI Key: KJPISRZKUHMHMC-UHFFFAOYSA-N
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Description

4-(aminomethyl)-1-methyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-1-methyl-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloromethyl-1-methyl-1H-pyrazole with ammonia or an amine under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 4-chloromethyl-1-methyl-1H-pyrazole

    Reagent: Ammonia or an amine

    Conditions: Basic conditions, often using a base such as sodium hydroxide or potassium carbonate

    Product: this compound

Another method involves the reduction of 4-(nitromethyl)-1-methyl-1H-pyrazole using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution can produce various substituted pyrazoles.

Scientific Research Applications

4-(aminomethyl)-1-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It may serve as a probe or ligand in biochemical studies to investigate enzyme functions or receptor interactions.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-1-methyl-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    4-(aminomethyl)-1-methyl-1H-pyrazole: Lacks the additional amino group at position 3.

    1-methyl-1H-pyrazol-3-amine: Lacks the aminomethyl group at position 4.

    4-(aminomethyl)-1H-pyrazol-3-amine: Lacks the methyl group at position 1.

Uniqueness

4-(aminomethyl)-1-methyl-1H-pyrazol-3-amine is unique due to the presence of both the aminomethyl and amino groups, which can participate in various chemical reactions and interactions. This dual functionality makes it a versatile compound for diverse applications in research and industry.

Properties

IUPAC Name

4-(aminomethyl)-1-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-9-3-4(2-6)5(7)8-9/h3H,2,6H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPISRZKUHMHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461705-65-6
Record name 4-(aminomethyl)-1-methyl-1H-pyrazol-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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